Isamfazone
Overview
Description
Isamfazone is a chemical compound with the molecular formula C22H23N3O2 . It is known for its utilization in chemical and pharmacological studies, particularly in the discovery of novel anti-inflammatory agents . The compound belongs to the class of substituted pyridazones and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isamfazone involves the reaction of N-methyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(1-phenyl-2-propanyl)acetamide. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: The compound can also be reduced using reducing agents to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reactions: These reactions may involve reagents such as halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: It is used in the synthesis of novel compounds and as a reference standard in analytical studies.
Biology: The compound is investigated for its biological activity, including anti-inflammatory and analgesic properties.
Medicine: Isamfazone is explored for its potential therapeutic effects in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of Isamfazone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. The compound may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Phenylbutazone: Another anti-inflammatory agent with a similar structure but different pharmacological properties.
Sulfinpyrazone: A compound used to treat gout, sharing some structural similarities with Isamfazone.
Uniqueness: this compound is unique in its specific substitution pattern on the pyridazine ring, which contributes to its distinct pharmacological profile. Unlike other similar compounds, this compound has shown a particular affinity for certain molecular targets, making it a valuable candidate for further research and development .
Properties
CAS No. |
55902-02-8 |
---|---|
Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-methyl-2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C22H23N3O2/c1-17(15-18-9-5-3-6-10-18)24(2)22(27)16-25-21(26)14-13-20(23-25)19-11-7-4-8-12-19/h3-14,17H,15-16H2,1-2H3 |
InChI Key |
JKNDAGNFBPJGEF-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Appearance |
Solid powder |
67465-01-4 67465-02-5 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
isamfazone isamfazone, (+)-isomer isamfazone, (+-)-isomer isamfazone, (-)-isomer L-PIR-353 N-methyl-6-phenyl-N-(2-phenylisopropyl)-2-(3-oxo-2,3-dihydropyridazinyl)acetamide PIR-353 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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